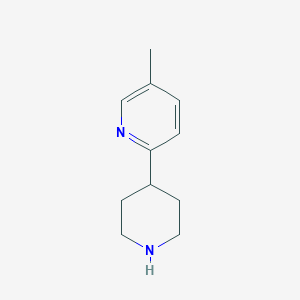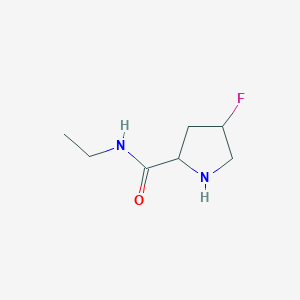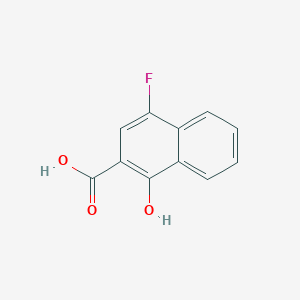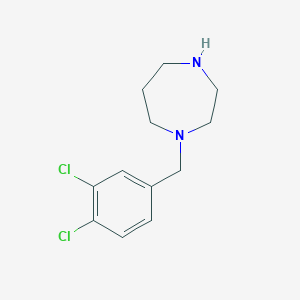
1-(3,4-Dichlorobenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Scientific Research Applications
Olefin Epoxidation Catalyst
- Manganese(III) complexes, including those with 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been studied as catalysts for olefin epoxidation. They demonstrate effectiveness in the epoxidation of cyclohexene and styrene, influenced by the Lewis acidity of the Mn(III) center as modified by the substituents on the phenolate ligand (Sankaralingam & Palaniandavar, 2014).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis methods for 1,4-diazepane derivatives, including 1-(3,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods are efficient for synthesizing 7-substituted-1,4-diazepin-5-ones, showing rapid reaction times and good yields (Wlodarczyk et al., 2007).
Synthesis of 1,4-Diazacycles
- 1,4-Diazacycles, including diazepanes, are synthesized using diol-diamine coupling with a ruthenium(II) catalyst. This method provides an innovative approach to create these compounds, essential for various medicinal applications (Nalikezhathu et al., 2023).
Stereoselective Synthesis
- Stereoselective synthesis of 1,4-diazepane derivatives is possible through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This user-friendly method is efficient for synthesizing a variety of 1,4-diazepane derivatives (Sotoca et al., 2009).
Model for Intradiol-Cleaving Enzymes
- Iron(III) complexes with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane have been studied as models for intradiol-cleaving 3,4-PCD enzymes. These models help in understanding enzyme behaviors and designing catalysts for biochemical reactions (Mayilmurugan et al., 2010).
Biomimetic Catechol Dioxygenase Models
- Iron(III) complexes with 1,4-diazepane derivatives serve as functional models for extradiol cleaving catechol dioxygenase enzymes. These studies contribute to understanding the mechanisms of enzyme actions in biological systems (Mayilmurugan et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . It’s also believed to have a local anesthetic action due to a reduced sodium channel blockade .
Biochemical Pathways
The antibacterial, antiviral, and local anesthetic properties of dichlorobenzyl alcohol suggest that it may interact with multiple biochemical pathways .
Result of Action
Based on the known effects of dichlorobenzyl alcohol, it can be inferred that the compound may have antiseptic and local anesthetic effects .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVGPMNPNODFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)
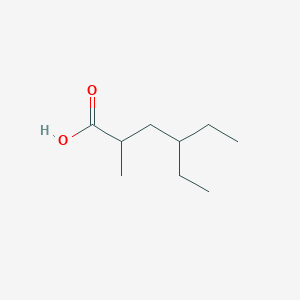
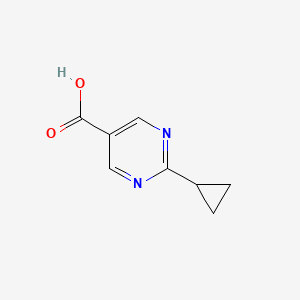

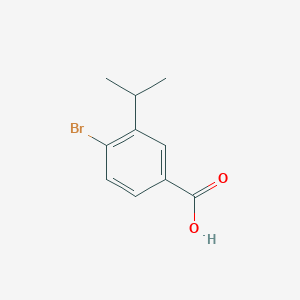


![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)

